![molecular formula C10H8ClNO2S B3075369 3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 103027-70-9](/img/structure/B3075369.png)
3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the molecular mass.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
- The compound has been synthesized and evaluated for its potential in treating breast cancer and inflammatory diseases. One study demonstrated its effectiveness against human breast adenocarcinoma cell lines and its non-toxic effects on human blood cells, indicating potential as a cytotoxic agent with good anti-inflammatory properties (Uwabagira & Sarojini, 2019). Additionally, derivatives of this compound were found to inhibit nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation in lipopolysaccharide-induced cells, showing promise in the treatment of inflammatory diseases (Ma et al., 2011).
Antimicrobial and Antifungal Properties
- Research has revealed the antimicrobial activities of this compound and its derivatives against various bacteria and fungi. The synthesis of certain derivatives has been shown to produce compounds with significant antibacterial and antifungal properties, useful in combating various microbial infections (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Another study synthesized and characterized a novel compound with potential as an antifungal agent, providing insights into its solubility in different solvents and its pharmacologically relevant physicochemical properties (Volkova, Levshin, & Perlovich, 2020).
Corrosion Inhibition
- Thiazolidinedione derivatives have been explored for their ability to inhibit corrosion, particularly in industrial applications. A study showed that these derivatives could act as effective inhibitors for mild steel corrosion in hydrochloric acid solution, indicating their potential utility in protecting metals from corrosive environments (Yadav, Behera, Kumar, & Yadav, 2015).
Antioxidant Properties
- Some derivatives of this compound have been tested for their antioxidant properties, specifically their effects on superoxide anion formation and scavenging of free radicals. These findings suggest potential applications in treating diseases associated with oxidative stress (Bozdağ‐Dündar, Çoban, Ceylan-Ünlüsoy, & Ertan, 2009).
Synthesis of Novel Compounds
- The compound's structure has been manipulated to create various derivatives with unique properties and potential applications. This includes the synthesis of novel compounds for evaluating anticancer activities and investigating their effects on human cancer cell lines, highlighting its utility in medicinal chemistry (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEARMTYHHPFOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361667 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103027-70-9 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



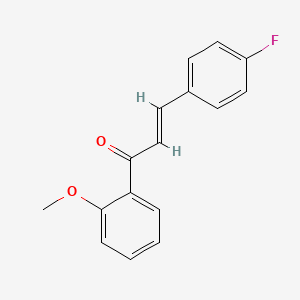
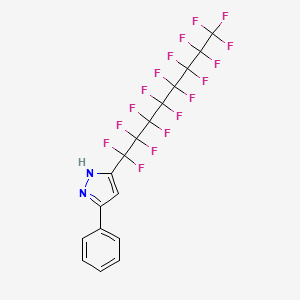
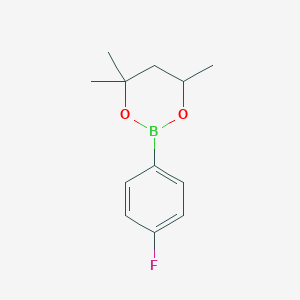
![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)
![Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate](/img/structure/B3075335.png)


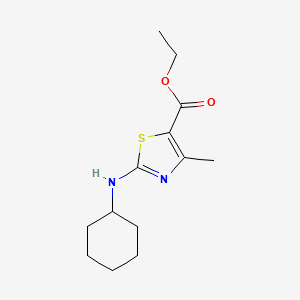
![4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride](/img/structure/B3075358.png)
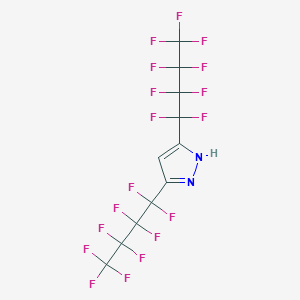
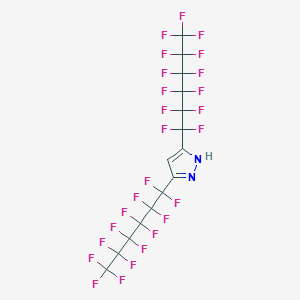
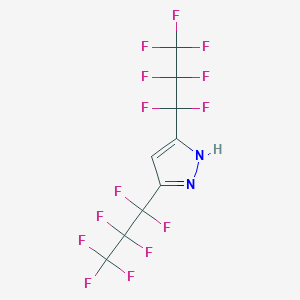
![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)
